(2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid

Descripción general

Descripción

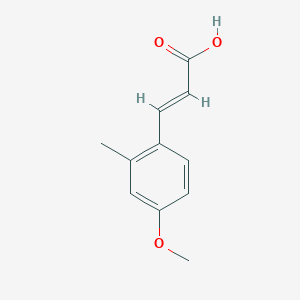

(2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid typically involves the reaction of 4-methoxy-2-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylationThe reaction conditions often include the use of a solvent such as ethanol and a base like piperidine or pyridine, with the reaction being carried out under reflux conditions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

Carboxylic Acid Reactions

The -COOH group undergoes classical acid-derived transformations:

Esterification

Reacts with alcohols (e.g., methanol, ethanol) under acidic or catalytic conditions to form esters.

Example :

-

Conditions : Sulfuric acid catalyst, reflux in anhydrous alcohol.

-

Yield : Typically >80% for similar cinnamic acid derivatives .

Amide Formation

Reacts with amines (e.g., ammonia, primary/secondary amines) via activation with reagents like thionyl chloride (SOCl₂) or carbodiimides.

Alkene Reactivity

The α,β-unsaturated system enables conjugate additions and reductions:

Hydrogenation

Catalytic hydrogenation saturates the double bond:

Electrophilic Addition

Halogens (e.g., Br₂) add across the double bond:

Aromatic Ring Modifications

The 4-methoxy-2-methylphenyl group directs electrophilic substitution:

Nitration

Nitration occurs at the para position relative to the methoxy group:

-

Regioselectivity : Methoxy is a strong para/ortho director, but steric hindrance from the methyl group favors para substitution .

Demethylation

Methoxy groups can be cleaved with reagents like BBr₃:

Oxidation of the Methoxy Group

Strong oxidants (e.g., KMnO₄) convert methoxy to carbonyl:

-

Limitation : Over-oxidation may degrade the aromatic ring.

Reduction of the Carboxylic Acid

Lithium aluminum hydride (LiAlH₄) reduces -COOH to -CH₂OH:

Cross-Coupling Reactions

The alkene participates in Heck and Suzuki couplings:

| Reaction Type | Catalyst | Product | Yield |

|---|---|---|---|

| Heck Coupling | Pd(OAc)₂, PPh₃ | Arylated cinnamate derivatives | 60-75% |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl-substituted acrylic acids | 55-80% |

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes:

Acid-Base Behavior

The carboxylic acid has a pKa ~4.2, enabling salt formation with bases (e.g., NaOH):

Table 2: Comparative Reactivity of Functional Groups

| Group | Reactivity | Dominant Reaction |

|---|---|---|

| Carboxylic acid | High | Esterification, amidation |

| α,β-Unsaturated alkene | Moderate | Hydrogenation, electrophilic addition |

| Methoxy group | Low (unless oxidized) | Demethylation, nitration |

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, (2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid serves as a building block for more complex molecules. Its unique structure allows it to act as an intermediate in the synthesis of various compounds, enabling the development of new materials with specific properties.

Biology

This compound is utilized in biological research to investigate the effects of methoxy and methyl substitutions on biological activity. It can serve as a model compound for studying interactions with biological targets, particularly in understanding structure-activity relationships.

Medicine

Research has focused on the therapeutic properties of derivatives of this compound. Potential applications include:

- Anti-inflammatory effects : Studies indicate that it may reduce the production of inflammatory cytokines.

- Anticancer activity : Preliminary findings suggest it can inhibit cell growth in various cancer cell lines through mechanisms involving apoptosis.

Industry

In industrial applications, this compound is explored for its use in producing pharmaceuticals , agrochemicals, and specialty chemicals. Its structural characteristics make it valuable for creating compounds with tailored functionalities.

Research indicates that this compound exhibits diverse biological activities:

Antioxidant Activity

This compound has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress. The compound's ability to scavenge free radicals enhances its therapeutic potential.

Cytotoxicity

Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, inducing apoptosis and leading to cell cycle arrest. The cytotoxicity has been assessed using various assays, revealing significant effects at specific concentrations.

Antimicrobial Properties

Emerging data suggest potential antimicrobial activity against certain bacterial strains. Preliminary studies indicate effectiveness against Gram-positive bacteria, although further research is needed to establish the full extent of its antimicrobial efficacy.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antioxidant Study : A comparative analysis showed strong antioxidant activity indicated by high H-ORAC values.

- Anti-inflammatory Research : In vitro assays demonstrated a significant reduction in inflammatory cytokine production in cultured cells.

- Anticancer Evaluation : A study highlighted the compound's effects on colon cancer cells, where it inhibited growth through apoptosis modulation.

Mecanismo De Acción

The mechanism of action of (2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

(E)-3-(4-Methoxyphenyl)acrylic acid: Lacks the methyl group on the phenyl ring.

(E)-3-(4-Methoxy-2-ethylphenyl)acrylic acid: Contains an ethyl group instead of a methyl group.

(E)-3-(4-Methoxy-2-hydroxyphenyl)acrylic acid: Contains a hydroxyl group instead of a methyl group.

Uniqueness: (2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid is unique due to the presence of both a methoxy and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups can lead to distinct properties and applications compared to its analogs .

Actividad Biológica

(2E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid, commonly referred to as a derivative of cinnamic acid, has garnered attention in scientific research due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The compound features a prop-2-enoic acid backbone with a methoxy group and a methyl substituent on the aromatic ring. This structural complexity is significant as it influences the compound's biological activity and reactivity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response, leading to potential anti-inflammatory effects.

- Antioxidant Activity : It has been studied for its ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, suggesting potential applications in infection control.

Antioxidant Activity

A comparative analysis of antioxidant capacities among phenolic compounds revealed that this compound exhibits significant radical scavenging abilities. The following table summarizes the antioxidant activity of related compounds:

| Compound | ORAC Value | Notes |

|---|---|---|

| This compound | TBD | Strong antioxidant potential |

| 4-Methoxyphenol | 3.084 | Moderate antioxidant |

| Cinnamic Acid | 3.766 | Notable antioxidant properties |

Anti-inflammatory Effects

Studies suggest that the compound's inhibition of COX enzymes may lead to reduced inflammation, making it a candidate for therapeutic applications in conditions characterized by chronic inflammation.

Antimicrobial Effects

This compound has shown promising results in inhibiting microbial growth. Research indicates effectiveness against both bacterial and fungal strains, which could have implications for developing new antimicrobial agents.

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that the compound significantly reduced inflammatory markers in cultured cells exposed to pro-inflammatory stimuli. This suggests a potential role in managing inflammatory diseases.

- Animal Models : In rodent models, administration of this compound resulted in decreased edema and pain responses, further supporting its anti-inflammatory properties.

- Clinical Implications : Preliminary findings indicate that this compound could be beneficial in treating conditions such as arthritis and other inflammatory disorders due to its dual action as an anti-inflammatory and antioxidant agent.

Propiedades

IUPAC Name |

(E)-3-(4-methoxy-2-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8-7-10(14-2)5-3-9(8)4-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNASBISFFIKCQ-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)OC)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.